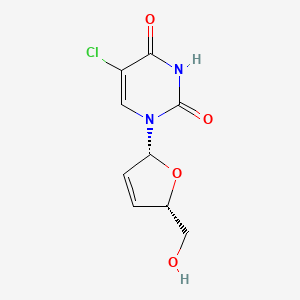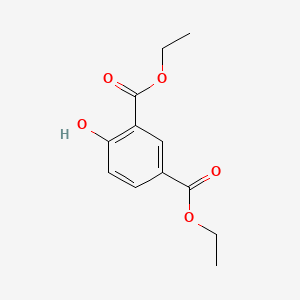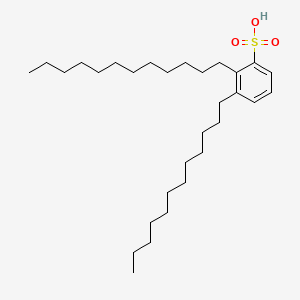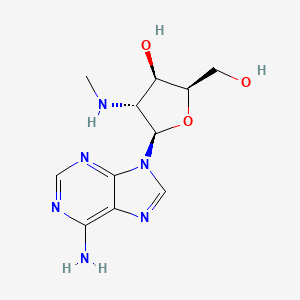
2'-Methylamino-2'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Methylamino-2’-deoxyadenosine is a modified nucleoside analog derived from adenosine. It features a methylamino group at the 2’ position of the ribose sugar, replacing the hydroxyl group. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methylamino-2’-deoxyadenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the methylamino group at the 2’ position. The final step involves deprotection to yield the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2’-Methylamino-2’-deoxyadenosine may involve biotechnological approaches using recombinant strains of Escherichia coli. These strains are engineered to overexpress enzymes that facilitate the conversion of precursor molecules into the target compound. This method is advantageous due to its efficiency and environmental friendliness .
化学反应分析
Types of Reactions: 2’-Methylamino-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the methylamino group, potentially leading to the formation of amino derivatives.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of 2’-Methylamino-2’-deoxyadenosine, each with distinct chemical and biological properties. These derivatives are often used in further research and development .
科学研究应用
2’-Methylamino-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Research focuses on its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of diagnostic tools and therapeutic agents
作用机制
The mechanism of action of 2’-Methylamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies .
相似化合物的比较
2’-Amino-2’-deoxyadenosine: Similar in structure but lacks the methyl group, leading to different biological activities.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom instead of a methylamino group, resulting in distinct chemical properties.
2’-Chloropentostatin: Another nucleoside analog with unique structural features and biological activities.
Uniqueness: 2’-Methylamino-2’-deoxyadenosine is unique due to the presence of the methylamino group, which imparts specific chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a tool for biochemical research .
属性
CAS 编号 |
134934-94-4 |
|---|---|
分子式 |
C11H16N6O3 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-8(19)5(2-18)20-11(6)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8+,11-/m1/s1 |
InChI 键 |
XYSBLNMHIXKMEB-JJCHFMHPSA-N |
手性 SMILES |
CN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
CNC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


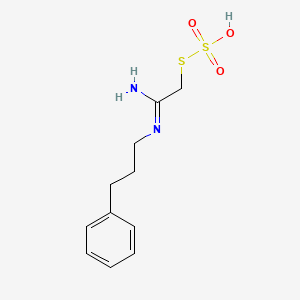
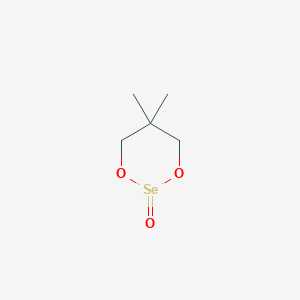
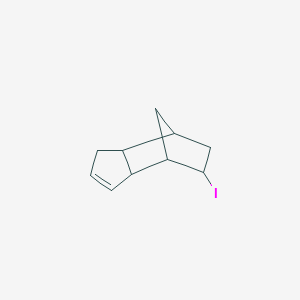
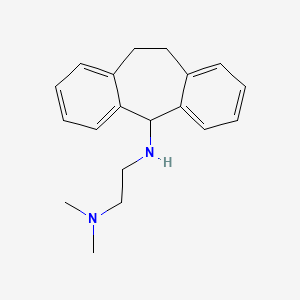

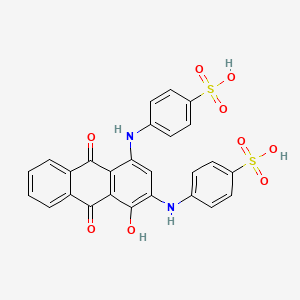

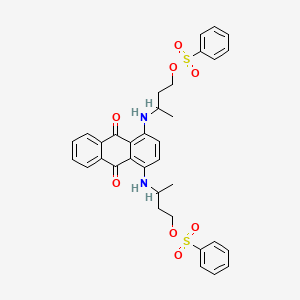
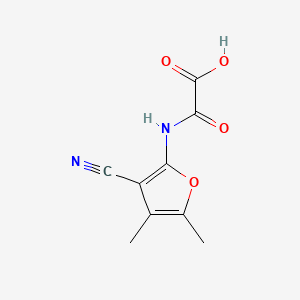
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
